molecular formula C19H23ClN4 B2414087 3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-41-0

3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2414087
CAS No.: 890634-41-0
M. Wt: 342.87
InChI Key: ZKDQIWNLCPFECP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H23ClN4 and its molecular weight is 342.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and radiodiagnostic applications. Its structure-activity relationship (SAR) studies highlight the scaffold's versatility for developing drug-like candidates for various disease targets, indicating significant room for medicinal chemists to further exploit this scaffold in drug development. Notably, synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives reveal significant biological properties along with SAR studies, marking it as a critical area for ongoing and future research endeavors (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown importance in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These scaffolds have been intensively investigated for their wide range of applicability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been emphasized for the synthesis of these compounds through one-pot multicomponent reactions, indicating a potential avenue for developing lead molecules with enhanced medicinal properties (Parmar et al., 2023).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents have been explored to clarify the significance of regio-orientation in structural assignments. This focus is crucial for designing compounds with precise molecular targeting capabilities, thereby enhancing their therapeutic efficacy and reducing unwanted side effects (Mohamed & Mahmoud, 2019).

Optoelectronic Materials

Quinazolines and pyrimidines have been extensively researched for their applications in electronic devices and luminescent elements due to their significant optoelectronic properties. The incorporation of these heterocyclic fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials, indicating the potential for these compounds in developing advanced technology applications beyond traditional medicinal uses (Lipunova et al., 2018).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines

are a type of heterocyclic aromatic organic compound with a pyrazole ring fused to a pyrimidine ring. Compounds in this class have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Chlorophenyl compounds

, on the other hand, are a type of aromatic compound that contains a phenyl group attached to a chlorine atom. These compounds have been found to exhibit various biological activities, depending on the other functional groups present in the molecule .

It’s also important to note that the development of a new drug involves a complex process that includes the identification of a target, the discovery of a lead compound, and the optimization of the lead compound’s properties through medicinal chemistry. This process requires a deep understanding of the biological system , as well as the ability to design and synthesize compounds with the desired properties .

Properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4/c1-4-5-8-11-21-17-12-13(2)22-19-18(14(3)23-24(17)19)15-9-6-7-10-16(15)20/h6-7,9-10,12,21H,4-5,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDQIWNLCPFECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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